3-[(3-fluorobenzyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide

KATP channel opener tissue selectivity structure-activity relationship

3-[(3-fluorobenzyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide (CAS 896706-99-3; molecular formula C₁₅H₁₃FN₂O₂S₂; MW 336.4 g/mol) is a heterocyclic compound belonging to the 1,2,4-benzothiadiazine 1,1-dioxide (BTD) chemical class. The BTD scaffold is a privileged structure in medicinal chemistry, extensively explored for two major pharmacological activities: positive allosteric modulation of AMPA-type ionotropic glutamate receptors (AMPAR PAMs), with therapeutic potential in cognitive disorders and neurodegeneration, and activation of ATP-sensitive potassium (KATP) channels, relevant to insulin secretion and vascular smooth muscle tone.

Molecular Formula C15H13FN2O2S2
Molecular Weight 336.4
CAS No. 896706-99-3
Cat. No. B2831123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-fluorobenzyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide
CAS896706-99-3
Molecular FormulaC15H13FN2O2S2
Molecular Weight336.4
Structural Identifiers
SMILESCC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC3=CC(=CC=C3)F
InChIInChI=1S/C15H13FN2O2S2/c1-10-5-6-14-13(7-10)17-15(18-22(14,19)20)21-9-11-3-2-4-12(16)8-11/h2-8H,9H2,1H3,(H,17,18)
InChIKeyGGVSFCOWVVPMHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(3-Fluorobenzyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide (CAS 896706-99-3): Chemical Identity and Pharmacological Context for Procurement


3-[(3-fluorobenzyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide (CAS 896706-99-3; molecular formula C₁₅H₁₃FN₂O₂S₂; MW 336.4 g/mol) is a heterocyclic compound belonging to the 1,2,4-benzothiadiazine 1,1-dioxide (BTD) chemical class . The BTD scaffold is a privileged structure in medicinal chemistry, extensively explored for two major pharmacological activities: positive allosteric modulation of AMPA-type ionotropic glutamate receptors (AMPAR PAMs), with therapeutic potential in cognitive disorders and neurodegeneration, and activation of ATP-sensitive potassium (KATP) channels, relevant to insulin secretion and vascular smooth muscle tone [1][2]. This specific compound bears two distinctive structural features—a 3-fluorobenzyl thioether at the 3-position and a methyl group at the 6-position—that differentiate it from the well-characterized 3-alkylamino-substituted BTDs (e.g., BPDZ 73, BPDZ 154, BPAM121) that dominate the published literature [3]. The thioether linkage and meta-fluorine substitution pattern represent a pharmacologically underexplored vector within this scaffold class, creating a unique chemical space for probe discovery or lead optimization programs.

Why 3-[(3-Fluorobenzyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide Cannot Be Replaced by Other In-Class BTD Analogs


The BTD scaffold exhibits extreme sensitivity to the nature and position of substituents, precluding any assumption of functional interchangeability among in-class compounds. At AMPA receptors, the presence or absence of a methyl group at the 3-position of the BTD ring fundamentally alters the binding mode within the GluA2 ligand-binding domain, determining whether additional alkyl substitutions enhance or diminish potentiator potency [1]. At KATP channels, the nature of the 3-position substituent is the primary determinant of tissue selectivity: short linear alkylamino chains (ethyl, isopropyl) confer pancreatic β-cell selectivity, while bulky branched alkylamino chains redirect activity toward vascular smooth muscle [2]. The replacement of the 3-alkylamino linkage with a thioether—as in the target compound—represents a profound pharmacophore alteration that is predicted to yield a distinct activity and selectivity profile compared to the extensively characterized 3-alkylamino BTDs [3]. Furthermore, the electronic effects of the 3-fluorine substituent on the benzyl ring, combined with the 6-methyl substitution, create a unique electronic and steric environment that cannot be replicated by analogs bearing alternative halogen positions (e.g., 4-fluorobenzyl, 7-fluoro) or lacking the 6-methyl group [4].

3-[(3-Fluorobenzyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide: Quantitative Differentiation Evidence for Selection Decisions


Structural Differentiation: Thioether vs. Alkylamino at the 3-Position Determines KATP Channel Tissue Selectivity

The target compound's 3-fluorobenzyl thioether substituent at the 3-position represents a departure from the 3-alkylamino linkage found in all extensively characterized BTD KATP channel openers. Published SAR data demonstrate that the 3-position substituent is the dominant determinant of tissue selectivity: 3-(ethylamino)-7-fluoro-4H-1,2,4-benzothiadiazine 1,1-dioxide (compound 11) exhibits marked pancreatic β-cell selectivity (IC₅₀ = 1 µM for insulin secretion inhibition) with weak vasorelaxant activity (ED₅₀ > 300 µM), whereas 7-chloro-3-(1,1-dimethylpropyl)amino-4H-1,2,4-benzothiadiazine 1,1-dioxide (compound 27) is only weakly active on β-cells (IC₅₀ > 10 µM) but highly potent on vascular smooth muscle (ED₅₀ = 0.29 µM) [1]. The thioether linkage in the target compound introduces different conformational flexibility, hydrogen-bonding capacity, and metabolic stability compared to the alkylamino side chain, predicting a distinct selectivity profile that cannot be extrapolated from existing BTD SAR [2].

KATP channel opener tissue selectivity structure-activity relationship

6-Methyl Substitution: Impact on AMPAR PAM Binding Mode and Potency Trajectory Compared to 7-Chloro and 6,7-Disubstituted Analogs

The presence of a 6-methyl substituent on the BTD scaffold is structurally distinct from the 7-chloro substitution pattern found in the majority of characterized AMPAR PAM BTDs (e.g., BPAM121, IDRA-21 analogs). X-ray crystallographic studies with the GluA2 ligand-binding domain have established that a methyl substituent at the 3-position of the BTD ring directs the binding mode, and that for 3-methyl-substituted BTDs, additional methyl substitution at the 2- and 4-positions increases potency, whereas introduction of a 4-cyclopropyl group does not enhance potency [1]. The target compound's 6-methyl group occupies a different vector than the 7-chloro group that is common in potent AMPAR PAM BTDs (EC₂× values of 2.7–4.3 µM for trisubstituted 7-chloro BTDs) [1], suggesting a potentially distinct interaction pattern with the GluA2 allosteric site. Furthermore, the 6,7-disubstitution SAR in KATP channel openers demonstrates that introducing fluorine atoms at these positions can enhance pancreatic selectivity, while 6-chloro-7-fluoro substitution (BPDZ 259) produces one of the most potent and selective pancreatic KATP channel openers described [2].

AMPA receptor positive allosteric modulator X-ray crystallography

Meta-Fluorine on Benzyl Ring: Electronic Modulation Different from Para-Fluoro and 7-Fluoro BTD Analogs

The 3-fluorobenzyl substituent in the target compound positions the fluorine atom at the meta position of the benzyl ring, in contrast to the 4-fluorobenzyl thioether analogs (e.g., 3-[(4-fluorobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide) and 7-fluoro-substituted BTDs that place fluorine directly on the BTD aromatic ring . Published SAR on 7-substituted BTD KATP channel openers demonstrates that a fluorine atom at the 7-position of the BTD ring, combined with a short alkylamino chain at the 3-position, is a key determinant of pancreatic β-cell selectivity [1]. Introducing fluorine at the 6-position instead (as in 6,7-difluoro analogs) alters the selectivity profile. The meta-fluorine on the benzyl thioether side chain in the target compound creates a distinct electronic environment: the fluorine exerts an electron-withdrawing inductive effect (-I) that modulates the electron density of the thioether sulfur and the BTD ring, potentially affecting both target binding and metabolic stability. Fluorinated BTD compounds are also the subject of dedicated patent filings covering their use in treating anxiety, depression, epilepsy, Alzheimer's disease, and other neurological conditions, indicating that fluorination patterns on the BTD scaffold carry significant intellectual property and therapeutic relevance [2].

fluorine substitution electronic effects metabolic stability

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Profile Compared to 3-Alkylamino BTDs

The replacement of the 3-alkylamino group (common in BPDZ-series KATP openers and BPAM-series AMPAR PAMs) with a 3-fluorobenzyl thioether introduces measurable changes in key physicochemical parameters relevant to drug discovery. The thioether linkage eliminates the hydrogen-bond donor capacity of the 3-amino group while introducing a more lipophilic sulfur atom and an additional aromatic ring (fluorobenzyl). Calculated molecular descriptors indicate the target compound has a molecular weight of 336.4 g/mol, one hydrogen-bond donor (the 4-NH of the thiadiazine ring vs. two in 3-alkylamino BTDs), and 4 hydrogen-bond acceptors . This reduction in hydrogen-bond donor count may improve membrane permeability and blood-brain barrier penetration relative to 3-alkylamino BTDs, although at the cost of potentially reduced aqueous solubility. The increased lipophilicity from the benzyl thioether moiety also differentiates the compound from the more polar 3-alkylamino series that dominates the published KATP and AMPAR PAM literature [1].

lipophilicity physicochemical properties drug-likeness

Patent Landscape Differentiation: Fluorinated Benzothiadiazine Intellectual Property Coverage

The fluorinated benzothiadiazine chemical space, particularly compounds bearing fluorine on the aromatic ring or on benzyl substituents, is the subject of dedicated patent filings claiming therapeutic utility in neurological and psychiatric disorders. Patent NZ537877A explicitly covers fluorinated benzothiadiazine 1,1-dioxides including those with fluoroalkyl, fluorobenzyl, and related substituents, with claims directed to the treatment of anxiety, depression, epilepsy, schizophrenia, Alzheimer's disease, Parkinson's disease, Huntington's disease, and other neurodegenerative conditions [1]. The target compound's 3-fluorobenzyl thioether motif falls within the general structural scope of fluorinated BTD patents, but its specific combination of 6-methyl substitution, 3-thioether linkage, and meta-fluorobenzyl group represents a distinct chemical sub-space. For procurement decisions in an industrial or academic drug discovery context, this compound's structural novelty relative to the heavily patented 3-alkylamino-7-halo BTD series may offer freedom-to-operate advantages or opportunities for composition-of-matter patent filings [2].

patent analysis fluorinated benzothiadiazine intellectual property

Recommended Research Applications for 3-[(3-Fluorobenzyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide Based on Differentiation Evidence


Novel KATP Channel Modulator Probe Discovery: Exploring the 3-Thioether Pharmacophore Space

The target compound is ideally suited as a starting point for KATP channel modulator screening campaigns seeking to move beyond the extensively characterized 3-alkylamino SAR space. As demonstrated by de Tullio et al. (2003), even subtle changes to the 3-position substituent can shift tissue selectivity between pancreatic β-cells and vascular smooth muscle by over 300-fold [1]. The 3-thioether linkage in the target compound represents a pharmacophore element not explored in published BTD KATP channel SAR, offering the potential to identify novel tissue selectivity profiles distinct from both the pancreatic-selective 3-ethylamino-7-fluoro BTDs and the vascular-selective 3-(branched alkyl)amino-7-chloro BTDs [1]. Initial screening should include both insulin secretion inhibition assays (rat pancreatic islets) and vasorelaxation assays (rat aorta rings) to establish the selectivity fingerprint.

AMPA Receptor Allosteric Modulator Development: Probing Non-Classical BTD Binding Modes

Structural studies by Larsen et al. (2016) have established that substitution patterns on the BTD ring dictate binding mode within the GluA2 ligand-binding domain, with 3-methyl substitution fundamentally altering how the scaffold interacts with the allosteric pocket [2]. The target compound's unique combination of 6-methyl substitution (instead of the common 7-chloro pattern) and 3-thioether linkage (instead of 3-alkyl or 3-alkylamino) makes it a structurally novel probe for AMPAR allosteric modulation. This compound should be prioritized for X-ray co-crystallography studies with the GluA2 ligand-binding domain to elucidate whether the thioether–BTD scaffold engages the allosteric site in a binding mode distinct from that of BPAM121 and related 7-chloro-3-alkyl BTD potentiators [2].

CNS Drug Discovery Programs Requiring Modified Physicochemical Profiles

The target compound's reduced hydrogen-bond donor count (HBD = 1 vs. HBD = 2 for 3-alkylamino BTDs) and increased lipophilicity from the fluorobenzyl thioether moiety suggest potential advantages for CNS penetration . In drug discovery programs targeting neurological indications covered by fluorinated BTD patents—including Alzheimer's disease, anxiety, depression, and epilepsy—this compound may serve as a lead-like scaffold with favorable blood-brain barrier permeability characteristics [3]. Parallel artificial membrane permeability assay (PAMPA-BBB) and MDCK-MDR1 permeability assessment should be conducted to quantify the CNS penetration advantage relative to 3-alkylamino BTD comparators.

Intellectual Property-Driven Lead Optimization: Novel BTD Chemical Space Exploration

Patent landscape analysis indicates that the 3-alkylamino-7-halo BTD chemical space is heavily exemplified in the published literature and patent filings, whereas 3-thioether-linked fluorobenzyl BTDs with 6-alkyl substitution remain underexplored [3]. Organizations seeking composition-of-matter patent protection for BTD-based therapeutics should consider this compound as a lead scaffold, as its structural features fall outside the specifically exemplified compounds in key BTD patent families. The meta-fluorine substitution pattern on the benzyl ring further differentiates it from para-fluoro analogs, potentially offering distinct pharmacological properties worthy of patent protection [3].

Quote Request

Request a Quote for 3-[(3-fluorobenzyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.